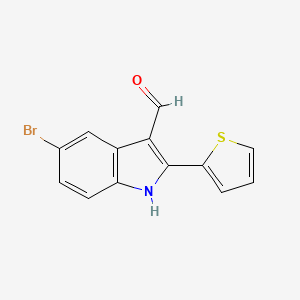
5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde
Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .
Synthesis Analysis
While specific synthesis methods for “5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde” were not found, similar compounds have been synthesized effectively in multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data .Chemical Reactions Analysis
The nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring are common .Physical And Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Structural Characterization and Thermal Analysis
The compound has been used in studies focusing on intermolecular interactions in crystal structures. For instance, a study involved the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol, leading to the formation of a derivative in very good yield. The derivative was characterized by spectroscopic and thermal tools, and its structure was confirmed by X-ray single crystal diffraction. The analysis of its crystal structure using Hirshfeld surface revealed several short intermolecular connections on the molecule surface. The study also explored molecular orbital (MO) energy level diagrams and used the GIAO method to compute and compare NMR chemical shifts, indicating good thermal stability up to 215 °C (Barakat et al., 2017).
Photochemical Synthesis
The compound has been used in the photochemical synthesis of phenyl-2-thienyl derivatives. A study described the irradiation (in benzene solution) of 5-bromo-thiophene-2-carbaldehyde leading to the production of 5-phenyl derivatives. This reactivity was also reported for other halogenothiophenes, indicating the compound's involvement in photochemical reactions and the potential formation of various derivatives under specific conditions (Antonioletti et al., 1986).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-bromo-2-thiophen-2-yl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNOS/c14-8-3-4-11-9(6-8)10(7-16)13(15-11)12-2-1-5-17-12/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEWVAQNMBKVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C3=C(N2)C=CC(=C3)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



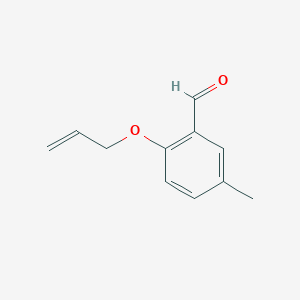
![O-[3-(3-bromophenyl)propyl]hydroxylamine](/img/structure/B3080147.png)
![3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080163.png)
![3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080166.png)
![{1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B3080179.png)
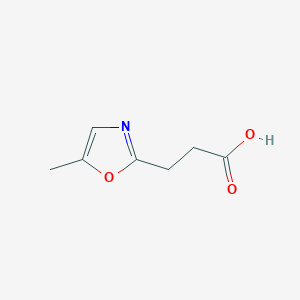
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080192.png)
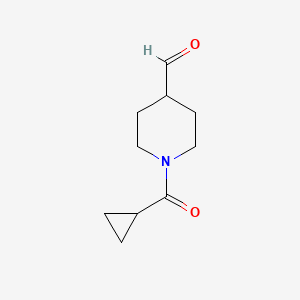
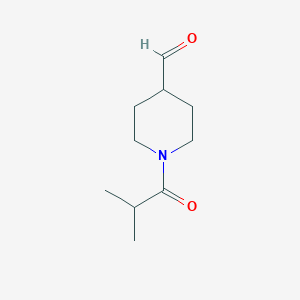
![2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline](/img/structure/B3080222.png)
![2,4,6-Trichloro-5-[(trifluoromethyl)sulfanyl]pyrimidine](/img/structure/B3080230.png)
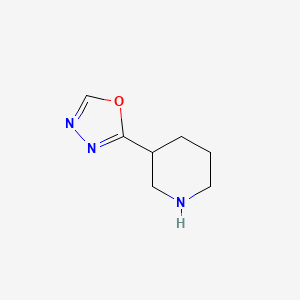
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080244.png)
![3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080249.png)